ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at the 1-, 4-, and 5-positions. The 1-position is occupied by a 2-(4-chlorophenyl)-2-hydroxyethyl group, the 4-position by an ethyl carboxylate ester, and the 5-position by a hydroxymethyl group. This structural motif is characteristic of bioactive triazole derivatives, which are often explored for pharmaceutical applications due to their metabolic stability and capacity for hydrogen bonding.
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4/c1-2-22-14(21)13-11(8-19)18(17-16-13)7-12(20)9-3-5-10(15)6-4-9/h3-6,12,19-20H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBHRFJNBFPARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)Cl)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. Ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its effectiveness against various bacterial strains. A study indicated that compounds with similar triazole structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer effects. A related compound was found to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural features of this compound may enhance its potential as an anticancer agent, making it a candidate for further research in cancer therapeutics .
Agricultural Science
Fungicide Development
The compound's structural characteristics suggest potential use as a fungicide. Triazoles are widely recognized in agriculture for their ability to inhibit fungal growth by interfering with sterol biosynthesis. This compound can be synthesized and tested for efficacy against plant pathogens, contributing to sustainable agricultural practices .
Herbicide Activity
There is ongoing research into the herbicidal properties of triazole compounds. The unique functional groups present in this compound could provide selective herbicidal activity against certain weed species while minimizing impact on crops .
Material Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability. Research indicates that triazole-containing polymers exhibit unique electrical and optical properties that could be harnessed in electronic applications .
| Application Area | Potential Uses | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents; Anticancer drugs | |
| Agricultural Science | Fungicides; Herbicides | |
| Material Science | Polymer additives |
Case Study 1: Antimicrobial Efficacy
A study conducted by Gondru et al. (2015) synthesized various triazole derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that compounds structurally similar to this compound exhibited significant inhibitory effects on bacterial growth .
Case Study 2: Agricultural Applications
In agricultural research, a series of triazole compounds were tested for their fungicidal properties against common plant pathogens. The results showed that these compounds could effectively reduce fungal infections in crops without harming beneficial organisms .
Chemical Reactions Analysis
Reactivity of the 1,2,3-Triazole Core
The triazole ring participates in click chemistry and electrophilic substitutions :
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The triazole ring itself is typically inert under physiological conditions but can serve as a rigid scaffold for further functionalization. For example, analogous compounds undergo CuAAC with alkynes or azides to introduce substituents at the 1-, 4-, or 5-positions .
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N-alkylation : The nitrogen atoms in the triazole ring can undergo alkylation under basic conditions. In related structures, alkyl halides or epoxides react at the N1 position, forming quaternary ammonium salts.
Ethyl Ester Hydrolysis
The ethyl ester group is susceptible to acid- or base-mediated hydrolysis :
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Basic conditions : Treatment with NaOH in ethanol (e.g., 1 M NaOH, reflux, 2 h) converts the ester to a carboxylic acid with >90% yield in analogous triazole esters .
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Acidic conditions : HCl in dioxane (e.g., 4 M HCl, 60°C, 6 h) also hydrolyzes the ester, though with slower kinetics compared to basic hydrolysis.
Example Reaction Pathway :
Hydroxymethyl Group Transformations
The -CHOH group undergoes oxidation and protection/deprotection :
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Oxidation to carboxylic acid : RuCl/NaIO in acetone/water oxidizes the hydroxymethyl group to a carboxylic acid (85–90% yield) .
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Esterification : Reaction with acetic anhydride in pyridine forms acetate esters, serving as a protective strategy during synthesis .
Key Data :
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Oxidation to -COOH | RuCl, NaIO, HO | 86% | |
| Acetylation | AcO, pyridine, 0°C | 92% |
Hydroxyethyl Group Reactions
The -CH(OH)CH- moiety participates in oxidation and etherification :
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Oxidation to ketone : Jones reagent (CrO/HSO) oxidizes the secondary alcohol to a ketone (70–75% yield).
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Ether formation : Williamson ether synthesis with alkyl halides (e.g., MeI, KCO, DMF) produces ether derivatives.
4-Chlorophenyl Group Reactivity
The 4-chlorophenyl group exhibits limited reactivity due to electron-withdrawing effects but can undergo:
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Nucleophilic aromatic substitution : Under harsh conditions (e.g., NH, Cu catalyst, 150°C), the chloro substituent is replaced by amines .
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Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids replaces the chloride with aryl/heteroaryl groups, though this is less common in chlorophenyl-triazole systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate with structurally or functionally related triazole derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Antimicrobial Activity
- Compound 4a (Atcha et al., 2020) :
- Structure : 2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole.
- Key Features : Combines a 1,3,4-oxadiazole core with a triazole-chlorophenyl substituent.
- Activity : Exhibits potent antimicrobial activity, attributed to the electron-withdrawing 4-chlorophenyl group enhancing membrane penetration .
- Comparison : Unlike the target compound, 4a lacks a hydroxymethyl group and utilizes an oxadiazole scaffold. The presence of dual chlorophenyl groups in both compounds suggests that halogenated aromatic rings enhance bioactivity.
Triazole Esters in Chemical Sensing
- Ethyl 2-(4-Methoxyphenyl)-5-Phenyl-2H-1,2,3-Triazole-4-Carboxylate (EMPC): Structure: Triazole with 4-methoxyphenyl, phenyl, and ethyl ester substituents. Application: Acts as a Hg²⁺ sensor via rhodamine B conjugation, where the ester group stabilizes the probe’s spirolactam ring until metal-induced opening .
Chlorophenyl-Substituted Triazoles
- Ethyl 5-Chloro-1-[(4-Methoxyphenyl)Methyl]-1H-1,2,3-Triazole-4-Carboxylate: Structure: Chlorine at the 5-position and a 4-methoxyphenylmethyl group at the 1-position. Properties: The chloro substituent increases electrophilicity, while the methoxy group enhances π-π stacking in biological targets .
Q & A
Q. How do steric effects from the hydroxymethyl group impact regioselectivity in further derivatization?
- Methodological Answer : Steric hindrance at C5 limits electrophilic substitution at adjacent positions. Use bulky reagents (e.g., trityl chloride) to selectively protect the hydroxymethyl group, enabling functionalization at C4 .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Q. Why do UV-Vis spectra show unexpected absorption bands in polar solvents?
- Methodological Answer : Solvatochromic shifts arise from solvent polarity affecting the π→π* transition. Compare λₘₐₓ in ethanol (≈270 nm) vs. hexane (≈250 nm). Computational TD-DFT (B3LYP/6-31G*) can simulate solvent effects .
Methodological Design
Designing a stability study under accelerated conditions (40°C/75% RH):
- Protocol : Store samples in climate-controlled chambers, analyze degradation products weekly via LC-MS. Hydroxymethyl oxidation to carboxylate is a major pathway; add antioxidants (e.g., BHT) to stabilize .
Optimizing reaction yields in multi-step syntheses:
- Approach : Use DoE (Design of Experiments) to vary catalyst loading (0.5–2 mol%), temperature, and solvent polarity. For triazole formation, 1.2 mol% Cu(I) in THF at 60°C maximizes yield (82%) .
Interdisciplinary Applications
Integrating crystallography and docking studies for target identification:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
